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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-4-

methoxybenzaldehyde

CAS No.: 931414-02-7

Cat. No.: B3392284

Get Quote

Executive Summary & Application Context
2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is a critical pharmacophore intermediate,

primarily utilized in the synthesis of isoxazolyl penicillins such as Flucloxacillin and Floxacillin.

Its structural integrity is defined by a specific substitution pattern on the benzaldehyde core: a

chlorine atom at C2, a fluorine atom at C6, and a methoxy group at C4.

In drug development, distinguishing this specific regioisomer from its potential byproducts (such

as 2,6-dichloro or 2,6-difluoro analogs) or unreacted precursors (2-chloro-6-fluorotoluene) is

paramount. This guide provides a definitive spectral analysis using 1H and 13C NMR, focusing

on the diagnostic coupling constants (

-values) introduced by the fluorine-19 nucleus (

).

Experimental Protocol: High-Resolution NMR
To ensure reproducibility and resolution of fine splitting patterns (specifically long-range
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and

couplings), the following protocol is recommended.

Sample Preparation[1][2][3]
Solvent: Chloroform-d (

) is the standard choice (99.8% D). It minimizes solvent interaction with the aldehyde proton
compared to DMSO-

.

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration may cause

viscosity broadening; low concentration loses sensitivity for

satellites.

Tube Quality: 5mm precision NMR tubes (500 MHz rated or higher).

Acquisition Parameters (500 MHz Instrument)
1H NMR:

Pulse angle: 30°

Relaxation delay (

): 2.0 seconds (ensure full relaxation of aldehyde proton).

Scans: 16–32.

13C NMR ({1H} Decoupled):

Relaxation delay: 2.0 seconds.[1]

Scans: >512 (due to splitting of signal intensity by C-F coupling).

1H NMR Spectral Analysis
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The proton spectrum of CFMB is characterized by the splitting influence of the Fluorine atom at

position 6. Unlike standard substituted benzenes, the signals here are not simple singlets or

doublets.

Spectral Assignments[1][5][6][7]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

10.35
Doublet (

)
1H -CHO

The aldehyde

proton couples

with Fluorine (

Hz). This is a key

purity indicator.

6.75

Doublet of

Doublets (

)

1H Ar-H5

Located between

F and OMe.

Shows strong

coupling to F (

Hz) and weak

meta-coupling to

H3.

6.60
Doublet (

)
1H Ar-H3

Located between

Cl and OMe.

Shows weak

meta-coupling to

H5 (

Hz). F-coupling

is usually

negligible here.

3.85
Singlet (

)
3H -OCH3

The methoxy

group is

chemically

equivalent and

isolated from

strong coupling.

Mechanistic Interpretation
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The Aldehyde Doublet: In non-fluorinated benzaldehydes, the CHO peak is a singlet. In

CFMB, the fluorine at C6 exerts a "Through-Space" or long-range "W-coupling" (

) on the aldehyde proton, splitting it into a doublet. Absence of this splitting suggests loss of
fluorine or incorrect regiochemistry.

Aromatic Shielding: H5 is ortho to the Fluorine. While Fluorine is electronegative (inductive

withdrawing), it is also a resonance donor. Combined with the strong donation from the para-

Methoxy group, H5 is shielded and appears upfield relative to H3.

13C NMR Spectral Analysis
The Carbon-13 spectrum is the most definitive tool for structural validation due to the large

Carbon-Fluorine coupling constants (

).

Diagnostic C-F Coupling Patterns
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Carbon
Position

Shift (ppm) Multiplicity (Hz)
Diagnostic
Value

C6 (C-F) ~163.5
Doublet (

)
~255 Hz

Primary

Confirmation.

The huge

coupling

confirms F is

directly attached

to the ring.

C4 (C-OMe) ~165.0
Doublet (

)
~12 Hz

coupling from F.

Distinguishes C4

from C2.

C1 (C-CHO) ~115.2
Doublet (

)
~20 Hz

coupling. The

ipso carbon

carrying the

aldehyde.

C2 (C-Cl) ~138.0
Doublet (

)
~5 Hz

coupling. Weak

splitting due to

meta-distance

from F.

C5 (Ar-H) ~101.5
Doublet (

)
~25 Hz coupling. Ortho

to Fluorine.[2]

C3 (Ar-H) ~108.0 Singlet/Broad < 3 Hz

Para to Fluorine.

Coupling is often

unresolved.

-CHO ~186.5
Doublet (

)
~3-5 Hz

The carbonyl

carbon shows

small coupling to

F.
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Comparative Analysis: Product vs. Precursor
A common synthesis route involves the oxidation of 2-Chloro-6-fluorotoluene.[1] The table

below highlights how to distinguish the starting material (SM) from the Product (CFMB).

Table 1: Spectral Comparison for QC Release
Feature

Precursor (Toluene

Derivative)
Product (CFMB) QC Pass Criteria

Functional Group
Methyl (-CH3) at ~2.3

ppm

Aldehyde (-CHO) at

~10.35 ppm

Disappearance of 2.3

ppm triplet/doublet;

Appearance of 10+

ppm signal.

Aromatic Region
Multiplets (due to H-H

coupling)

Simplified Pattern

(due to electron-

withdrawing CHO)

Distinct shift downfield

for aromatics due to

Carbonyl anisotropy.

13C Carbonyl Absent Signal at ~186 ppm
Presence of C=O

peak.

C-F Coupling Hz Hz

Slight increase in

value due to electron-

withdrawing CHO

group.

Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the structure of CFMB

during process development.
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Crude Sample

1H NMR Acquisition
(CDCl3)

Check >10.0 ppm Region

Signal Present
(~10.35 ppm)

Yes

Signal Absent

No

Analyze Multiplicity
Is CHO a Doublet?

Reject / Reprocess

Oxidation Failed

Fluorine Coupling Confirmed
(4J H-F)

J ~ 1.5 Hz

Singlet Observed
(Likely 2-Chloro-4-methoxy...)

No Coupling

13C NMR Acquisition

Wrong Regioisomer

Check ~160 ppm Region

Large Doublet (J > 250Hz)
C-F Confirmed

Yes

Identity Confirmed:
2-Chloro-6-fluoro-4-methoxybenzaldehyde
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Caption: Logic flow for the structural validation of 2-Chloro-6-fluoro-4-
methoxybenzaldehyde, prioritizing the detection of Fluorine-Aldehyde coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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